molecular formula C10H7BrFN B13139699 5-Bromo-8-fluoro-3-methylisoquinoline

5-Bromo-8-fluoro-3-methylisoquinoline

Cat. No.: B13139699
M. Wt: 240.07 g/mol
InChI Key: YEZLJEABDUOVJN-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoro-3-methylisoquinoline typically involves the following steps:

    Fluorination: The fluorine atom at the 8-position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group at the 3-position can be introduced using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, fluorination, and methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoro-3-methylisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Chlorine or iodine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: 5-Chloro-8-fluoro-3-methylisoquinoline, 5-Iodo-8-fluoro-3-methylisoquinoline.

    Oxidation Products: this compound N-oxide.

    Reduction Products: 5-Bromo-8-fluoro-3-methyl-1,2-dihydroisoquinoline.

Scientific Research Applications

5-Bromo-8-fluoro-3-methylisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of enzymes and receptors involved in various biological pathways.

    Medicine: Explored for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.

    Industry: Used in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-3-methylisoquinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-methylquinoline: Similar structure but lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-Bromo-8-fluoroquinoline: Similar structure but lacks the methyl group, which may affect its chemical properties and applications.

    8-Fluoro-3-methylisoquinoline:

Uniqueness

5-Bromo-8-fluoro-3-methylisoquinoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these substituents allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

5-bromo-8-fluoro-3-methylisoquinoline

InChI

InChI=1S/C10H7BrFN/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3

InChI Key

YEZLJEABDUOVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)F)Br

Origin of Product

United States

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